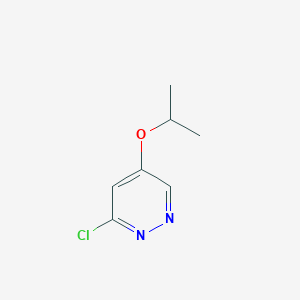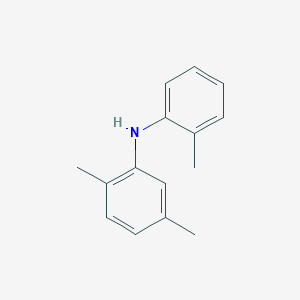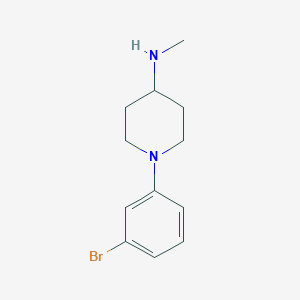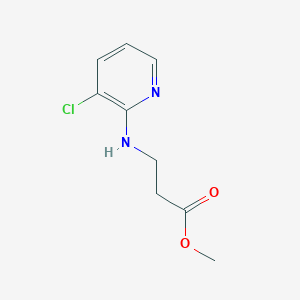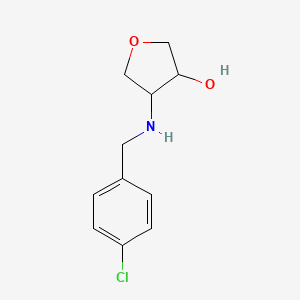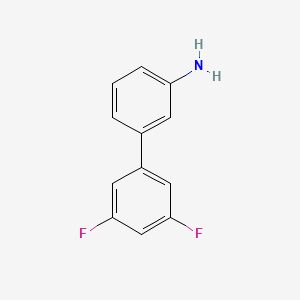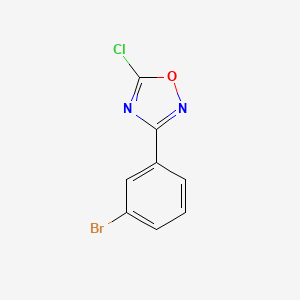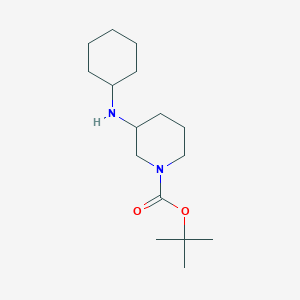
Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a cyclohexylamino group at the 3-position of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxypyridine as the starting material.
Reduction: The 3-hydroxypyridine is reduced to 3-hydroxy piperidine using sodium borohydride in an alkaline solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactions with controlled conditions to ensure consistency and efficiency. The use of continuous flow reactors and immobilized enzymes can enhance the scalability and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions include N-oxides, deprotected amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then interact with biological targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
1-Boc-3-hydroxypiperidine: This compound has a hydroxyl group at the 3-position instead of a cyclohexylamino group.
1-Boc-3-piperidone: This compound has a carbonyl group at the 3-position and is used as a precursor for the synthesis of various piperidine derivatives.
3-amino-1-Boc-piperidine: This compound has an amino group at the 3-position and is used in the synthesis of bioactive molecules.
The uniqueness of this compound lies in its cyclohexylamino group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Propiedades
Fórmula molecular |
C16H30N2O2 |
|---|---|
Peso molecular |
282.42 g/mol |
Nombre IUPAC |
tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-7-10-14(12-18)17-13-8-5-4-6-9-13/h13-14,17H,4-12H2,1-3H3 |
Clave InChI |
ZXCOFYZBOCNPPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1511570.png)
